![molecular formula C13H20O4 B3243701 Diethyl nona-2,7-dienedioate CAS No. 15898-67-6](/img/structure/B3243701.png)
Diethyl nona-2,7-dienedioate
Overview
Description
Diethyl nona-2,7-dienedioate is a chemical compound with the molecular formula C13H20O4 . It has a molecular weight of 240.299 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the stereoselective Michael monoaddition of ®-N-benzyl-N-α- to the unsaturated ester . The remaining double bond of the unsaturated acid is then transformed .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3 . The compound also has a canonical SMILES representation: CCOC(=O)C=CCCCC=CC(OCC)=O .Physical And Chemical Properties Analysis
This compound has a density of 1.013 . It has a boiling point of 332.941°C at 760 mmHg . The refractive index of the compound is 1.468 . It has a flash point of 158.983°C . The compound has a logP value of 2.39530 .Scientific Research Applications
Asymmetric Synthesis
A significant application of Diethyl nona-2,7-dienedioate is in asymmetric synthesis. Researchers have developed methods using this compound for the efficient synthesis of complex molecules. For instance, a study demonstrated a short synthesis of (+)-β-lycorane via asymmetric conjugate addition cascade using this compound. This process resulted in trisubstituted cyclohexanes with high enantiomeric excess and yields (Nishimura et al., 2015). Another study on asymmetric conjugate addition of organolithiums to Diethyl nona-2,7-dienedioates highlighted the efficiency of such reactions in producing trans,trans-trisubstituted cyclohexanes with high enantiomeric excesses and yields (Nishimura et al., 2015).
Cyclohexane Framework Synthesis
This compound is used in the construction of complex cyclohexane frameworks. A notable application is the synthesis of the 6-aza-2-thiabicyclo[3.3.1]nona-3,7-diene framework from dielectrophilic compounds, demonstrating the versatility of this compound in forming multiple bonds in a single manipulation (Nishiwaki & Kobiro, 2010).
Cyclopropenylium Iodide Reactions
In reactions involving 1,2-Diferrocenyl-3-(methylthio)cyclopropenylium iodide, this compound plays a key role in forming various hexa-2,4-dienedioic acid and buta-1,3-diene-1,1-dicarboxylic acid derivatives. This application underscores its importance in organic synthesis and the formation of complex organic compounds (Klimova et al., 2006).
Safety and Hazards
properties
IUPAC Name |
diethyl nona-2,7-dienedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDKCADOPSQFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCC=CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00778696 | |
Record name | Diethyl nona-2,7-dienedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00778696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15898-67-6 | |
Record name | Diethyl nona-2,7-dienedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00778696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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